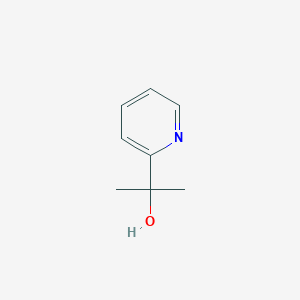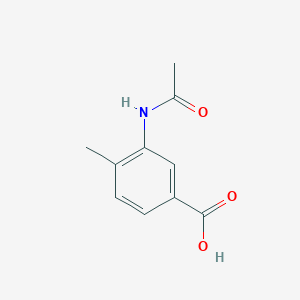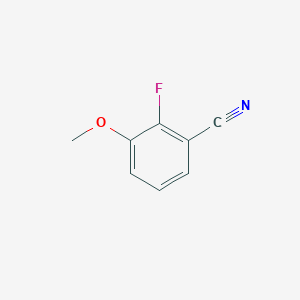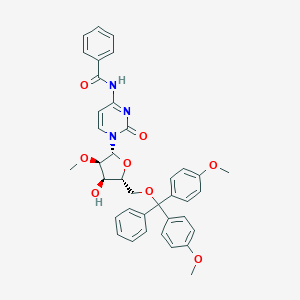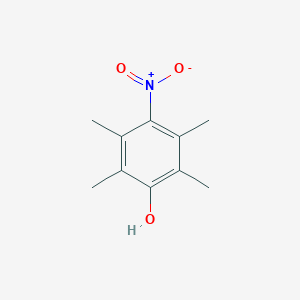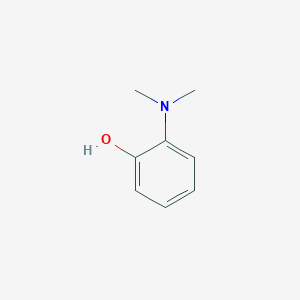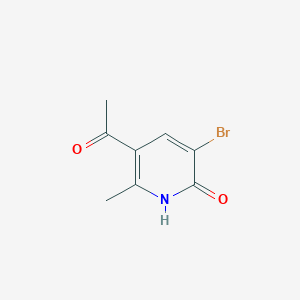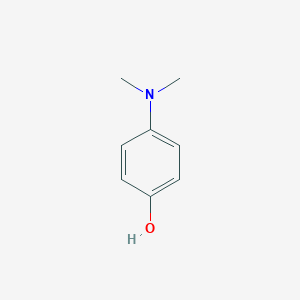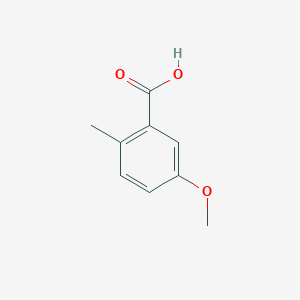
5-(3,4,5-三甲氧基苯基)-1,3,4-恶二唑-2-硫醇
描述
“5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol” is a compound that contains a 3,4,5-trimethoxyphenyl (TMP) moiety . The TMP moiety is a critical component present in many Colchicine binding site inhibitors (CBSIs), playing an important role in maintaining suitable molecular conformations of CBSIs and contributing to their high binding affinities to tubulin .
Molecular Structure Analysis
The TMP moiety is crucial for maintaining suitable molecular conformations that are needed for optimal interactions with tubulin . The X-ray crystal structure of a similar compound in complex with tubulin confirms its direct binding to the colchicine site .
科学研究应用
Anticancer Activity
The trimethoxyphenyl (TMP) group in this compound has been associated with significant anticancer effects . It has been shown to inhibit crucial proteins like tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which are involved in cancer cell proliferation and survival . The presence of the TMP moiety enhances the potency of these compounds, making them effective in targeting cancer cells.
Antimicrobial Properties
Compounds bearing the TMP group have demonstrated promising anti-fungal and anti-bacterial properties . They have been active against pathogens such as Helicobacter pylori and Mycobacterium tuberculosis, which are responsible for significant global health burdens .
Antiviral Potential
The TMP-based compounds have also shown potential in antiviral activity . They hold promise against viruses like the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus. This suggests that 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol could be a valuable agent in the development of new antiviral drugs .
Anti-Parasitic Effects
There is evidence of efficacy against parasitic infections such as Leishmania , Malaria , and Trypanosoma . This indicates the compound’s potential as an anti-parasitic agent , which could lead to new treatments for these diseases .
Neuroprotective Applications
The TMP group has been linked to neuroprotective effects , including potential applications in anti-Alzheimer and anti-depressant therapies. This is due to its ability to modulate various biological pathways that are implicated in neurodegenerative diseases .
Anti-Inflammatory and Analgesic Uses
Compounds with the TMP pharmacophore have been associated with anti-inflammatory and analgesic properties . This makes them candidates for the development of new drugs to treat conditions like chronic inflammation and pain .
Anticonvulsant and Sedative Effects
Research has shown that TMP derivatives can have anticonvulsant and sedative effects . This is particularly relevant for conditions like epilepsy, where these compounds could contribute to the development of new therapeutic agents .
Tubulin Polymerization Inhibition
The TMP moiety plays a critical role in the inhibition of tubulin polymerization, which is a key process in cell division. This property is exploited in the design of anti-gout agents and microtubule targeting agents , which can disrupt the growth of cancer cells .
作用机制
Target of Action
The compound “5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol” contains a trimethoxyphenyl (TMP) group, which is known to be a versatile pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group has been found to inhibit several targets, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The TMP group plays a critical role in the fitting of certain analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction can lead to changes in the biological activity of these analogs . .
Biochemical Pathways
The TMP group has been associated with various biochemical pathways due to its diverse bioactivity effects . For instance, it has shown notable anti-cancer effects by effectively inhibiting tubulin and Hsp90, which are key proteins in cell division and stress response pathways, respectively . .
Result of Action
The TMP group has demonstrated diverse bioactivity effects, including notable anti-cancer effects . It has also shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, it has demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent . .
属性
IUPAC Name |
5-(3,4,5-trimethoxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-14-7-4-6(10-12-13-11(18)17-10)5-8(15-2)9(7)16-3/h4-5H,1-3H3,(H,13,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUWDYZWKDQESI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354500 | |
| Record name | 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol | |
CAS RN |
23269-92-3 | |
| Record name | 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary methods for synthesizing derivatives of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol and what are their advantages?
A1: Two primary methods are highlighted in the research:
- Condensation Reactions: One study [] details the synthesis of N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide derivatives. This method involves the condensation of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol with various 2-chloro-N-(aryl)-acetamides. This approach is advantageous due to its relative simplicity and the accessibility of starting materials.
- Copper-Catalyzed C-S Coupling: Another study [] focuses on a copper-catalyzed carbon-sulfur bond formation strategy. This method utilizes copper iodide (CuI) as a catalyst and N,N'-dimethylethylenediamine (DMEDA) as a ligand to facilitate the coupling of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol with various aryl iodides. The advantage of this method lies in its high efficiency, broad substrate scope, and good functional group tolerance.
Q2: What is the significance of synthesizing derivatives of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol, and what potential applications are suggested by the research?
A2: The synthesis of these derivatives is particularly significant due to the presence of the sulfide linkage, a pharmacologically active moiety. The research suggests several potential applications:
- Antimicrobial Agents: The first study [] specifically investigated the in vitro antibacterial and antifungal activities of the synthesized N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide derivatives. While further research is needed to determine their efficacy and safety profiles, this initial investigation highlights their potential as novel antimicrobial agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



